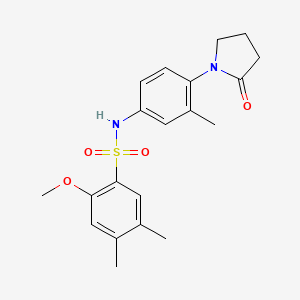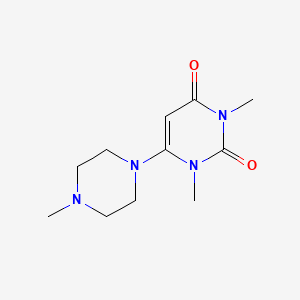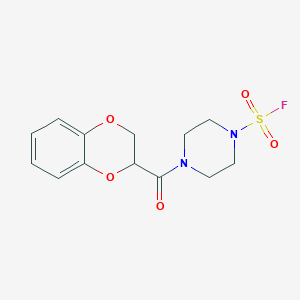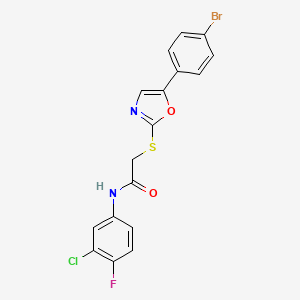![molecular formula C17H23N3O2 B2373927 N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide CAS No. 862814-57-1](/img/structure/B2373927.png)
N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has an amide group and a dimethylamino group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, an amide group, and a dimethylamino group. These functional groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the dimethylamino group could potentially undergo quaternization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and dimethylamino groups could enhance the compound’s solubility in water .Aplicaciones Científicas De Investigación
Fluorescent Probe for Trace Measurement of Carbonyl Compounds
N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide and related compounds have been utilized as molecular probes for trace measurement of carbonyl compounds in environmental water samples. These compounds can derivatize aldehydes and ketones in water, offering sensitive detection methods for these compounds even at concentrations less than 1 μM (Houdier et al., 2000).
RP-HPLC Determination in Pharmaceutical Analysis
N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide derivatives have been analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is effective for separating and quantifying these compounds and their interrelated substances, crucial in pharmaceutical quality control and research (Wei-hua, 2010).
Corrosion Inhibition in Steel
Derivatives of N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide have shown potential as corrosion inhibitors for carbon steel in acidic environments. These inhibitors can adsorb onto metal surfaces, providing physical and chemical barriers against corrosion, which is significant in materials science and industrial applications (Hu et al., 2016).
Polymer Synthesis and Characterization
These compounds are also involved in the synthesis of novel polymers, like the transformation of photolabile pendant moieties to zwitterionic carboxybetaine form upon irradiation. Such polymers have applications in DNA condensation and release, as well as switching antibacterial activity, highlighting their potential in biotechnology and nanomedicine (Sobolčiak et al., 2013).
Neuroprotective Agents in Alzheimer's Disease
Certain N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide derivatives display neuroprotective properties and are studied as potential treatments for Alzheimer's disease. These compounds have shown abilities like selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals (González-Muñoz et al., 2011).
Antimicrobial and Antihistaminic Activities
Derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and antihistaminic activities. Such studies are essential in the development of new pharmaceutical agents for treating various infections and allergic reactions (Pagadala et al., 2012); (Diurno et al., 1992).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-15(13-8-5-6-9-14(13)20(12)4)16(21)17(22)18-10-7-11-19(2)3/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBOMWFYOIOXII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}propanoic acid](/img/structure/B2373847.png)

![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)
![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2373859.png)
![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)
![3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373865.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)